

# Application Notes and Protocols for Designing Prospective Real-World Evidence Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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These application notes provide a comprehensive guide to designing and implementing prospective real-world evidence (**RWE**) studies. This document outlines the key considerations, protocols, and data presentation standards necessary for generating high-quality evidence from real-world data (**RWD**).

## Introduction to Prospective Real-World Evidence Studies

Prospective real-world evidence studies are observational studies that follow a group of individuals over time to collect data on exposures and outcomes as they occur.[1] Unlike retrospective studies, which analyze past data, prospective studies allow for the planned collection of specific data points, leading to more robust and reliable evidence. **RWE** plays a crucial role in understanding the effectiveness, safety, and long-term outcomes of treatments in everyday clinical practice.[2]

Prospective **RWE** studies are particularly valuable for:

- Assessing the long-term safety and effectiveness of medical products.
- Understanding disease progression and patient journeys.[2]
- Evaluating treatment patterns and adherence in real-world settings.

- Supporting regulatory decision-making and label expansion.[3]

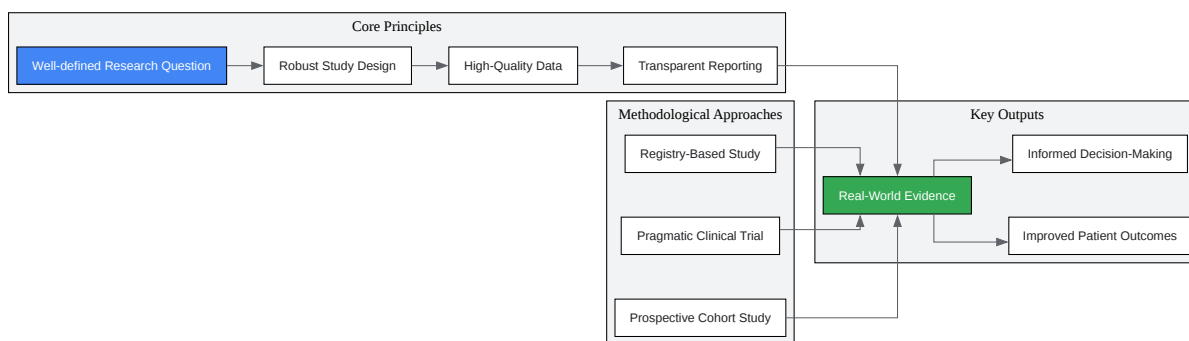
## Key Considerations for Study Design

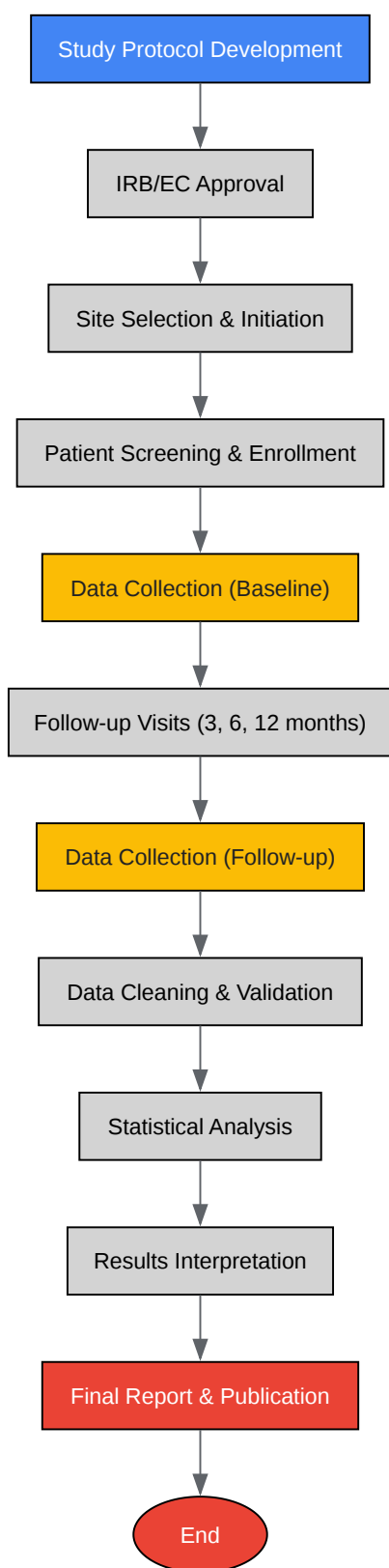
A well-designed study protocol is the foundation of a successful **RWE** study. The Strengthening the Reporting of Observational Studies in Epidemiology (STROBE) statement provides a checklist of essential items to include in the reporting of observational studies, which can also guide the design phase.[4][5][6]

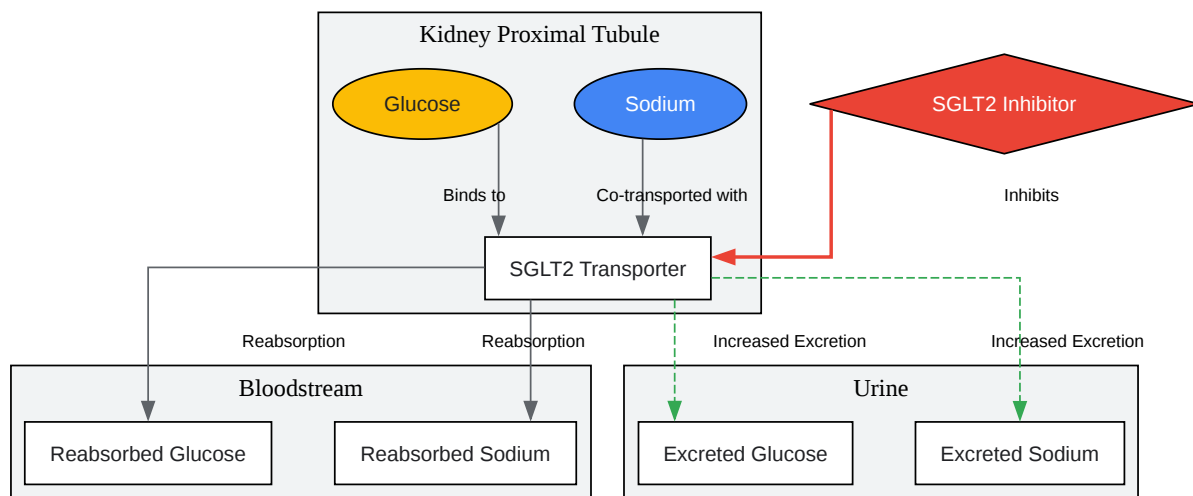
Key design considerations include:

- **Clear Research Question:** Define a specific and answerable research question.
- **Target Population:** Clearly define the inclusion and exclusion criteria for the study population.
- **Data Sources:** Identify reliable and relevant sources of real-world data.
- **Endpoints:** Define primary and secondary endpoints that are clinically meaningful and measurable.
- **Statistical Analysis Plan (SAP):** Develop a detailed SAP before the study begins to minimize bias.

## Logical Relationship: Key Pillars of a Robust RWE Study







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- To cite this document: BenchChem. [Application Notes and Protocols for Designing Prospective Real-World Evidence Studies]. BenchChem, [2025]. [Online PDF]. Available at:

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